1-(2-Amino-6-methylphenyl)-2-pyrrolidinone
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Overview
Description
1-(2-amino-6-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, making it a derivative of pyrrolidin-2-one. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .
Preparation Methods
The synthesis of 1-(2-amino-6-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. For instance, the reaction of 2-amino-6-methylphenylacetic acid with a suitable amine under cyclization conditions can yield the desired pyrrolidinone . Another approach is the oxidation of pyrrolidine derivatives, where the starting material undergoes oxidation to form the pyrrolidinone ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
1-(2-amino-6-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-amino-6-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-amino-6-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(2-amino-6-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler derivative without the amino and methyl groups, used in similar applications but with different reactivity and biological activity.
Pyrrolidine-2,5-diones: Compounds with additional functional groups, offering different biological profiles and applications.
Prolinol: A derivative with a hydroxyl group, used in various synthetic and biological studies.
The uniqueness of 1-(2-amino-6-methylphenyl)pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-amino-6-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-4-2-5-9(12)11(8)13-7-3-6-10(13)14/h2,4-5H,3,6-7,12H2,1H3 |
InChI Key |
WJNUQUREHIZYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N2CCCC2=O |
Origin of Product |
United States |
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